(4-(Furan-2-YL)quinolin-7-YL)methanol
Description
Significance of Quinoline (B57606) Heterocycles in Medicinal Chemistry and Organic Synthesis
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. rsc.orgnih.govorientjchem.orgjddtonline.info Its derivatives are found in a plethora of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. nih.govhumanjournals.com This versatile heterocycle is a key component in drugs with applications as antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.govorientjchem.orgnih.gov The ability of the quinoline ring to intercalate with DNA and inhibit topoisomerase enzymes is a well-documented mechanism for its anticancer effects. Furthermore, its chemical properties, including its weak basicity and ability to undergo both electrophilic and nucleophilic substitution, make it a versatile building block in organic synthesis. nih.govnih.gov The development of numerous synthetic protocols has enabled the facile functionalization of the quinoline core, leading to the creation of large libraries of derivatives for drug discovery. rsc.orgnih.gov
Role of Furan (B31954) Moieties in Bioactive Compounds and Synthetic Strategies
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in medicinal chemistry. ijabbr.comorientjchem.org It is present in a wide array of natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgutripoli.edu.ly The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological targets. ijabbr.com Its aromaticity contributes to the stability of the molecules in which it is found. ijabbr.com In organic synthesis, furans are versatile intermediates that can be transformed into a variety of other functional groups and heterocyclic systems. researchgate.net The Paal-Knorr synthesis and related methods provide efficient routes to substituted furans, making them readily accessible building blocks for more complex molecules. researchgate.net
Rationale for Investigating (4-(Furan-2-YL)quinolin-7-YL)methanol as a Hybrid Scaffold
The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a new single entity. researchgate.netrsc.orgnih.gov This strategy is employed with the goal of achieving improved affinity and efficacy, a better selectivity profile, and reduced side effects compared to the individual parent molecules. nih.gov The investigation of this compound as a hybrid scaffold is rooted in the potential for synergistic effects between the quinoline and furan moieties. thesciencein.orgnih.goveurekaselect.com By combining these two biologically significant heterocycles, researchers aim to develop novel compounds with enhanced or unique pharmacological properties. semanticscholar.orgresearchgate.net The methanol (B129727) group at the 7-position of the quinoline ring provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships.
Overview of Research Domains Pertaining to this compound and Analogues
Research into this compound and its analogues spans several key domains within medicinal chemistry and organic synthesis. Synthetic chemists are focused on developing efficient and versatile methods for the preparation of this hybrid scaffold and its derivatives. researchgate.netopenmedicinalchemistryjournal.comchemsynthesis.com This includes the exploration of novel catalytic systems and reaction conditions to improve yields and stereoselectivity.
In the realm of medicinal chemistry, researchers are investigating the biological activities of these compounds. For instance, a study on furan/benzofuran C-2 coupled quinoline hybrids explored their antioxidant and antimicrobial properties. researchgate.net Another area of interest is the anti-inflammatory potential of such hybrid molecules. nih.govnih.gov The cytotoxic effects of quinoline-furan hybrids against various cancer cell lines are also under active investigation, with some derivatives showing promising activity. researchgate.net The table below summarizes some of the research findings for analogues of this compound.
| Compound/Analogue | Research Focus | Key Findings | Reference |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | Anti-inflammatory activity | Inhibition of lysozyme (B549824) and β-glucuronidase release. | nih.govnih.gov |
| Furan/benzofuran C-2 coupled quinoline hybrids | Antioxidant and antimicrobial activity | Good DPPH radical and hydrogen peroxide scavenging activity; activity against various bacteria and fungi. | researchgate.net |
| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | Cytotoxic activity | Chalcone with a furan-2-yl group showed a high cytotoxic effect toward lung cancer cells. | nih.gov |
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[4-(furan-2-yl)quinolin-7-yl]methanol |
InChI |
InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2 |
InChI Key |
SLDZDWKKDXFWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO |
Origin of Product |
United States |
Theoretical and Computational Studies on 4 Furan 2 Yl Quinolin 7 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of chemical compounds.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (4-(Furan-2-YL)quinolin-7-YL)methanol, DFT calculations, likely employing a basis set such as B3LYP/6-311G(d,p), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the quinoline (B57606) and furan (B31954) rings would be nearly coplanar to maximize π-electron delocalization, although some torsion may be present to alleviate steric hindrance. The methanol (B129727) group attached to the quinoline ring would have specific bond lengths and angles relative to the aromatic system, influencing its chemical reactivity.
Table 1: Representative Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-C (quinoline ring) | ~1.40 Å |
| C-N (quinoline ring) | ~1.37 Å |
| C-C (furan ring) | ~1.38 Å |
| C-O (furan ring) | ~1.36 Å |
| C-C (inter-ring) | ~1.48 Å |
| C-O (methanol) | ~1.43 Å |
| O-H (methanol) | ~0.96 Å |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and quinoline rings, indicating these are the likely sites for electrophilic attack. The LUMO would also be distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is useful for predicting sites of nucleophilic and electrophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the EPS analysis would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the furan and methanol groups, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the methanol's hydroxyl group would exhibit a positive potential, rendering it susceptible to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are employed to understand the flexibility and dynamic behavior of a molecule.
Exploring Stable Conformations and Energy Minima
Conformational analysis involves identifying the most stable spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the furan and quinoline rings, and the orientation of the methanol group.
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations. This analysis would help in understanding how the molecule might orient itself when interacting with other molecules or biological targets.
Dynamic Behavior and Flexibility of the Compound in Different Environments
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. By simulating the motion of atoms and molecules over time, MD can reveal how this compound behaves in various environments, such as in a vacuum, in water, or in a lipid bilayer.
Chemoinformatic Applications for this compound Analogues
Chemoinformatic approaches have become indispensable in modern drug discovery, offering powerful tools to design and screen novel therapeutic agents. For analogues of this compound, these computational techniques are instrumental in understanding their structure-activity relationships (SAR) and predicting their interactions with biological targets. By leveraging both ligand-based and structure-based methods, researchers can prioritize the synthesis of compounds with higher probabilities of desired biological activity.
Ligand-Based and Structure-Based Approaches
Ligand-based and structure-based methods represent two cornerstone strategies in computational drug design, each offering unique insights into the molecular properties that govern biological activity.
Ligand-Based Design: This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For quinoline derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a prominent ligand-based technique. In one such study, a 3D-QSAR model was developed for a series of quinoline analogues to predict their anti-gastric cancer activity. This model, built using Comparative Molecular Field Analysis (CoMFA), correlated the steric and electrostatic properties of the compounds with their biological efficacy, yielding a statistically robust model with good predictive power. Such models can guide the design of new, more potent analogues of this compound by identifying key structural modifications that are likely to enhance activity.
Pharmacophore modeling is another powerful ligand-based tool. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. For a series of quinoline derivatives with tubulin inhibitory activity, a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic rings was identified as crucial for their anticancer effects. scienceopen.com This type of model can be used to virtually screen large chemical databases to identify novel scaffolds that match the pharmacophoric requirements, potentially leading to the discovery of new analogues of this compound with similar biological profiles.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods, such as molecular docking, can provide detailed insights into the binding interactions between a ligand and its receptor. This approach was employed in the design of novel quinoline–furanone hybrids as potential anti-plasmodial agents targeting Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). rsc.org By docking designed ligands into the active site of PfLDH, researchers could predict their binding affinities and modes of interaction. rsc.org This allows for the rational design of modifications to the ligand structure to improve its complementarity with the target's binding pocket. For instance, the systematic variation of the side chain at the 4-position of the quinoline methanol scaffold has been explored to enhance potency while modifying other properties. nih.gov
The table below summarizes the application of these computational approaches to quinoline-based compounds, providing a framework for how analogues of this compound could be investigated.
| Computational Approach | Methodology | Application to Quinoline Analogues | Key Findings |
| Ligand-Based | 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for anticancer activity of quinoline derivatives. | Identified key steric and electrostatic features that influence biological activity. |
| Pharmacophore Modeling | Identification of essential chemical features for tubulin inhibition by quinoline compounds. scienceopen.com | A six-point model with hydrogen bond acceptors and aromatic rings was crucial. scienceopen.com | |
| Structure-Based | Molecular Docking | Prediction of binding modes and affinities of quinoline-furanone hybrids in the active site of Plasmodium falciparum lactate dehydrogenase. rsc.org | Guided the design of potent inhibitors by optimizing interactions with key amino acid residues. rsc.org |
| Molecular Dynamics Simulation | Investigation of the stability of the ligand-protein complex for quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov | Confirmed the stability of predicted binding modes and key interactions over time. nih.gov |
Prediction of Receptor Interactions (excluding pharmacokinetic parameters)
Molecular docking and molecular dynamics simulations are pivotal in predicting the specific interactions between ligands and their target receptors at an atomic level. These predictions are crucial for understanding the mechanism of action and for the rational design of more effective and selective inhibitors.
For analogues of this compound, which share the quinoline-furan scaffold, studies on similar compounds provide valuable insights into potential receptor interactions. For example, in the investigation of 2-(furan-2-yl)quinazolin-4-one derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, molecular docking was used to explore the binding modes of the most potent compounds within the ATP-binding site of the receptor. nih.gov These studies can reveal critical hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that contribute to the binding affinity.
Similarly, docking studies of quinoline-based furanones targeting cyclooxygenase-2 (COX-2) have detailed the specific interactions responsible for their inhibitory activity. For instance, one compound was predicted to form six hydrogen bonds with key residues such as Arginine 95 and Aspartate 254 in the COX-2 active site. researchgate.net The binding mode of these compounds often involves the quinoline ring system and the furanone moiety making crucial contacts with the protein.
The following table details the predicted receptor interactions for various quinoline-furan analogues with different biological targets, illustrating the types of interactions that could be anticipated for this compound analogues.
| Compound Class | Target Receptor | Predicted Interacting Amino Acid Residues | Type of Interaction |
| Quinoline-Furanone Hybrids | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) rsc.org | Not explicitly detailed in the abstract. | Hydrogen bonding and strong binding affinity within the active site cavity. rsc.org |
| 2-(Furan-2-yl)quinazolin-4-one Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase nih.gov | Not explicitly detailed in the abstract. | Binding within the ATP-binding site. nih.gov |
| Quinoline-Based Furanones | Cyclooxygenase-2 (COX-2) researchgate.net | Arg 95, Asp 254 | Hydrogen bonding. researchgate.net |
| Quinoline/Quinazoline Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCHR1) nih.gov | Asp123, Gln127, Tyr272, Gln276 | Salt bridge with the quinoline nitrogen; Hydrogen bonding. nih.gov |
These computational predictions of receptor interactions are fundamental for the structure-based design of novel analogues. By understanding which functional groups on the this compound scaffold are likely to interact with specific amino acid residues in a target's binding site, medicinal chemists can make informed decisions about which modifications may lead to improved potency and selectivity.
Biological Activity and Pharmacological Potential of 4 Furan 2 Yl Quinolin 7 Yl Methanol and Analogues
Antimicrobial Activities
Quinoline-furan hybrids have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. nih.govnih.gov The combination of these two heterocyclic moieties has been shown to produce compounds with broad-spectrum antimicrobial activity. nih.gov
Several studies have demonstrated that synthetic derivatives of quinoline (B57606) and furan (B31954) possess significant antibacterial activity against Gram-positive bacteria. nih.gov A study involving a library of quinoline-based furanones and their nitrogen analogues revealed that the majority of the compounds showed notable activity against both Staphylococcus aureus and Bacillus subtilis. nih.gov The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Some furan fatty acids have also shown anti-staphylococcal activity, with MIC values ranging from 125-250 mg/L against methicillin-resistant S. aureus (MRSA). researchgate.net Similarly, certain bacteriocins produced by Bacillus subtilis are known to inhibit the growth of various Gram-positive bacteria, including S. aureus. frontiersin.org
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline-based Furanones | Staphylococcus aureus | Significant Activity | nih.gov |
| Quinoline-based Furanones | Bacillus subtilis | Significant Activity | nih.gov |
| Furan Fatty Acid (7,10-EODA) | Staphylococcus aureus (MRSA) | 125-250 mg/L | researchgate.net |
| Subtilin L-Q11 (from B. subtilis) | Staphylococcus aureus | Inhibitory Activity | frontiersin.org |
The efficacy of quinoline-furan analogues extends to Gram-negative bacteria, although the activity can be more variable. The outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents. nih.gov Despite this, certain quinoline derivatives have been developed as broad-spectrum antibacterial agents effective against both Gram-positive and Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, one quinolone-quinoline hybrid compound demonstrated potent effects against most tested Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.gov Studies on brominated furanones have shown they can inhibit biofilm formation by Salmonella enterica serovar Typhimurium at non-growth-inhibiting concentrations. nih.gov The antibacterial activity of various extracts and compounds has been tested against E. coli and K. pneumoniae, with some novel synthetic compounds showing MICs of 4–32 µg/mL against carbapenem-resistant strains. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinolone-Quinoline Hybrid (5d) | Gram-Negative Strains | 0.125–8 μg/mL | nih.gov |
| Quinoline-based Furanones | Escherichia coli | Moderate Activity | nih.gov |
| Quinoline-based Furanones | Pseudomonas aeruginosa | Moderate Activity | nih.gov |
| Brominated Furanones | Salmonella typhimurium | Biofilm Inhibition | nih.gov |
| Nitroimidazole Compounds | Escherichia coli (CP) | 4–32 µg/mL | nih.gov |
| Nitroimidazole Compounds | Klebsiella pneumoniae (CP) | 8–32 µg/mL | nih.gov |
Research has also explored the antifungal properties of quinoline-furan structures. A range of synthetic quinoline-based furanones were evaluated for their activity against the fungal strains Aspergillus niger and Aspergillus flavus, demonstrating their potential as antifungal agents. nih.gov Furan and nitrofuran derivatives have historically been investigated for the development of new antifungal compounds. researchgate.net Compounds produced by fungi themselves, such as aspirochlorine from Aspergillus flavus, have been shown to inhibit pathogenic fungi like Candida species. nih.gov The broad-spectrum activity of some novel antifungal agents has been noted against clinically relevant pathogens including Aspergillus spp., Candida spp., and Cryptococcus neoformans, with some compounds showing very low MICs. nih.gov
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline-based Furanones | Aspergillus niger | Significant Activity | nih.gov |
| Quinoline-based Furanones | Aspergillus flavus | Significant Activity | nih.gov |
| Antifungal Agent (T-2307) | Aspergillus spp. | 0.0156 to 1 μg/mL | nih.gov |
| Antifungal Agent (T-2307) | Candida spp. | Broad-spectrum Activity | nih.gov |
| Antifungal Agent (T-2307) | Cryptococcus neoformans | Broad-spectrum Activity | nih.gov |
Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents. nih.gov Quinoline derivatives have been a significant focus in this area, with some compounds showing promising activity against Mycobacterium tuberculosis. researchgate.net A series of new quinoline derivatives were designed and synthesized using a molecular hybridization approach, with some displaying promising antitubercular activity against the H37Rv strain. researchgate.net For example, compounds 6d and 7d in one study showed MIC values of 18.27 and 15.00 μM, respectively. researchgate.net Other research on different heterocyclic compounds, such as indolizines, has also identified agents with significant inhibitory activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.govresearchgate.net Chalcones and flavonoids containing furan rings have also been evaluated for their inhibitory activity against the H37Rv strain. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline Hybrid (6d) | M. tuberculosis H37Rv | 18.27 µM | researchgate.net |
| Quinoline Hybrid (7d) | M. tuberculosis H37Rv | 15.00 µM | researchgate.net |
| Indolizine (Compound 4) | M. tuberculosis H37Rv | 4 µg/mL | nih.gov |
| Indolizine (Compound 4) | M. tuberculosis (MDR) | 32 µg/mL | nih.gov |
Antiproliferative and Anticancer Research Potential
The structural framework of quinoline is present in numerous compounds investigated for their anticancer properties. orientjchem.org The modification of the quinoline scaffold, including the introduction of furan moieties, has led to the discovery of derivatives with potent cytotoxic effects against various cancer cell lines.
Quinoline-based compounds have been evaluated for their antiproliferative efficacy against a range of human cancer cell lines. In one study, a new series of quinoline derivatives were designed as EGFR/HER-2 dual-target inhibitors and tested against four cancer cell lines, showing potent antiproliferative action against the breast cancer cell line MCF-7. rsc.org The GI₅₀ values (concentration causing 50% growth inhibition) for these compounds ranged from 25 to 82 nM. rsc.org The cytotoxic effects of various novel compounds are frequently evaluated against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines using the MTT assay, which measures cell viability. researchgate.netjapsonline.com For example, a methanol (B129727) extract of Elaeis guineensis exhibited an IC₅₀ (concentration causing 50% inhibition) value of 15.00 µg/mL against MCF-7 cells. nih.gov The specific activity of compounds can vary significantly between cell lines, highlighting the importance of broad screening in anticancer research. bmrat.orgmdpi.com
| Compound Type | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinoline Derivative (5a) | MCF-7 (Breast) | GI₅₀ | 25 - 82 nM | rsc.org |
| Uracil–azole Hybrid (2g) | MCF-7 (Breast) | IC₅₀ | 19.60 ± 1.13 µM | researchgate.net |
| Uracil–azole Hybrid (2g) | SW480 (Colon) | IC₅₀ | 5.10 ± 2.12 µM | researchgate.net |
| Elaeis guineensis Extract | MCF-7 (Breast) | IC₅₀ | 15.00 µg/mL | nih.gov |
DNA Cleavage Mechanisms
Quinoline-furan hybrids have demonstrated the ability to interact with and cleave DNA, a mechanism that is often explored for potential anticancer agents. Studies on novel furan C-2 quinoline coupled 1,2,4-triazole (B32235) hybrids revealed their capacity for DNA cleavage. nih.govopenmedicinalchemistryjournal.com A series of these synthesized compounds exhibited complete DNA cleavage at a concentration of 100 µg/ml. nih.govopenmedicinalchemistryjournal.com The structure-activity relationship of these hybrids indicated that the presence of a halogen group at the para position of a phenyl ring significantly enhanced DNA cleavage and cytotoxic activities. nih.govopenmedicinalchemistryjournal.com
Similarly, quinoline–chalcone hybrids have also been investigated for their DNA cleavage activity. researchgate.netresearchgate.net Certain synthesized derivatives, when evaluated by agarose (B213101) gel electrophoresis, showed concentration-dependent DNA cleavage. researchgate.net The proposed mechanism for this activity involves the generation of iminyl and carboxy radicals from the isoxazole (B147169) ring of the hybrid molecules. researchgate.net The anticancer potential of quinoline derivatives is often attributed to their ability to induce apoptosis, inhibit tyrosine kinases, cause cell cycle arrest, and inhibit angiogenesis, with DNA cleavage being a key initiating event in some of these pathways. researchgate.net
Table 1: DNA Cleavage Activity of Selected Quinoline-Furan Hybrids
| Compound Type | Concentration for Complete Cleavage | Key Structural Feature for Enhanced Activity |
|---|---|---|
| Furan C-2 Quinoline Coupled 1,2,4-Triazole Hybrids | 100 µg/ml | Halogen group at the para position of the phenyl ring |
| Quinoline-Chalcone Hybrids | Concentration-dependent | Isoxazole ring |
Anti-inflammatory and Analgesic Properties
Quinoline and its derivatives have been recognized for their therapeutic potential, including anti-inflammatory and analgesic effects. researchgate.neteurekaselect.comnih.gov The hybridization of quinoline with other heterocyclic scaffolds, such as furan, has been a strategy to develop new anti-inflammatory agents. researchgate.net A series of 3-[(substituted-2-chloroquinolin-3-yl)methylidene]-5-(substituted-phenyl)-furan-2(3H)-ones were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Several of these compounds were found to possess significant anti-inflammatory activity in the carrageenan-induced rat paw edema test, along with notable analgesic effects. researchgate.net
Furthermore, 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives have been developed and shown to inhibit the release of inflammatory mediators like lysozyme (B549824) and β-glucuronidase from neutrophils. nih.gov Certain derivatives of 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline have also been synthesized and evaluated for their anti-inflammatory activities, focusing on their inhibitory effects on the activation of mast cells, neutrophils, and macrophages. researchgate.net Some of these compounds demonstrated potent inhibition of the secretion of lysosomal enzymes from neutrophils. researchgate.net The analgesic activity of quinoline derivatives has also been reported, with some compounds exhibiting a higher analgesic effect than standard drugs like noramidopyrine. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Quinoline-Furan Derivatives
| Compound Class | Biological Target/Assay | Notable Findings |
|---|---|---|
| 3-[(substituted-2-chloroquinolin-3-yl)methylidene]-5-(substituted-phenyl)-furan-2(3H)-ones | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic activity. researchgate.net |
| 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives | Inhibition of lysozyme and β-glucuronidase release from neutrophils | Potent inhibition of inflammatory mediator release. nih.gov |
| 9-Phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives | Activation of mast cells, neutrophils, and macrophages | Inhibition of inflammatory cell activation. researchgate.net |
Antioxidant Capabilities
The antioxidant potential of quinoline derivatives and furan-containing compounds has been a subject of investigation. nih.goviau.irnih.govresearchgate.netresearchgate.netnih.gov The antioxidant activity of synthesized quinoline derivatives has been determined using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govijpsjournal.com Some derivatives have shown moderate to high radical scavenging activity. nih.gov For instance, certain novel quinoline-azetidinone hybrid compounds demonstrated strong radical scavenging potential, with one compound exhibiting a more favorable binding affinity in molecular docking studies than the standard antioxidant ascorbic acid. ijpsjournal.com
Studies on furo[2,3-f]quinoline derivatives have also indicated good antioxidant activity, which is attributed to the presence of an NH group in their structure. iau.ir The evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters revealed their potential as antioxidants through DPPH free radical scavenging, reducing power, and hydrogen peroxide scavenging assays. nih.govnih.gov
Table 3: Antioxidant Activity of Representative Quinoline and Furan Derivatives
| Compound Class | Antioxidant Assay | Key Finding |
|---|---|---|
| Quinoline-Azetidinone Hybrids | DPPH Assay | Strong radical scavenging potential. ijpsjournal.com |
| Furo[2,3-f]quinoline Derivatives | DPPH Assay | Good antioxidant activity. iau.ir |
| 4-(Furan-2-yl)-...-tetrahydropyrimidine-5-carboxylate esters | DPPH, Reducing Power, H₂O₂ Scavenging | Potent antioxidant activity in DPPH assay. nih.govnih.gov |
Enzyme Inhibition Studies (e.g., Tyrosinase, Lysozyme, β-Glucuronidase)
Quinoline-furan hybrids have been evaluated for their inhibitory effects on various enzymes. A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and assessed for their anti-inflammatory properties, which are linked to the inhibition of enzymes released by neutrophils. nih.gov Specifically, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated potent inhibition of β-glucuronidase release with an IC₅₀ value of 5.0 μM. nih.gov In the same study, 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one was the most active against lysozyme release, with an IC₅₀ value of 4.6 μM. nih.gov Quinoline-furan hybrids have also been designed as inhibitors of β-glucuronidase (βGLU) release from activated neutrophils, with 2-(furan-2-yl)quinolines showing stronger inhibition than tricyclic furo[2,3-b]quinolines. nih.gov
In the context of tyrosinase inhibition, which is relevant for conditions involving hyperpigmentation, both quinoline and furan derivatives have shown potential. nih.govnih.govrsc.org Certain dihydroquinolinone derivatives carrying a 3-hydroxy-4-methoxyphenyl substitution have displayed tyrosinase inhibition. nih.gov Additionally, keto and carboxyl furan derivatives have been reported to inhibit tyrosinase, with their activity potentially attributed to the interaction of the carboxyl group with copper ions in the enzyme's active site. nih.gov
Table 4: Enzyme Inhibition by Quinoline-Furan Analogues
| Enzyme | Compound/Derivative | IC₅₀ Value |
|---|---|---|
| β-Glucuronidase | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | 5.0 μM nih.gov |
| Lysozyme | 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | 4.6 μM nih.gov |
| Tyrosinase | Dihydroquinolinone derivative (with 3-hydroxy-4-methoxyphenyl substitution) | 25.94% inhibition nih.gov |
| Tyrosinase | Furan derivatives | 16.8 to 67.2 μM nih.gov |
Other Reported Biological Activities of Quinoline-Furan Hybrids (e.g., Antimalarial, Antiviral)
The versatile quinoline scaffold is a key component in many established drugs, and its hybridization with other pharmacophores like furan has been explored to develop agents for various infectious diseases. researchgate.netnih.govresearchgate.netnih.gov Quinoline-containing compounds have a long history in the clinical treatment of malaria, and hybridization is a strategy to overcome drug resistance. researchgate.netnih.gov The molecular hybridization of quinoline aims to enhance antimalarial activity. nih.gov
In the realm of antiviral research, quinoline derivatives have shown activity against a range of viruses, including Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV). researchgate.netnih.gov Hybridization of quinoline with other heterocyclic scaffolds, such as furan, has been noted to significantly improve bioactivity. researchgate.net This suggests that quinoline-furan hybrids are promising candidates for the development of new antiviral agents. researchgate.netnih.govnih.gov
Structure Activity Relationship Sar Studies for 4 Furan 2 Yl Quinolin 7 Yl Methanol Analogues
Impact of Quinoline (B57606) Ring Substitutions on Biological Activity
Substitutions on the quinoline scaffold of furan-quinoline hybrids have a profound impact on their biological activity. Research on related quinoline-furanone hybrids has demonstrated that the introduction of different functional groups can either enhance or diminish their therapeutic potential. researchgate.net For instance, in the context of antimalarial activity, halogen substitutions such as bromine and chlorine on the quinoline ring were found to enhance potency. researchgate.net Conversely, the presence of strong electron-withdrawing groups like nitro (–NO₂) or electron-donating groups like hydroxyl (–OH) led to a decrease in activity. researchgate.net
Furthermore, the introduction of bulkier aromatic substituents is often favored for certain activities, a strategy employed to counteract drug resistance mechanisms like efflux pumps. researchgate.net In some series, compounds featuring a chloro group on the quinoline nucleus, particularly when combined with other aromatic moieties, showed increased activity. nih.gov Generally, electron-withdrawing groups such as –Cl or –NO₂ are considered to be beneficial for the biological activity of these hybrid molecules. nih.gov
| Quinoline Ring Substituent | Effect on Antimalarial Activity | Reference |
| Halogens (e.g., -Br, -Cl) | Enhanced activity | researchgate.net |
| Strong Electron-Withdrawing (-NO₂) | Diminished activity | researchgate.net |
| Strong Electron-Donating (-OH) | Diminished activity | researchgate.net |
| Bulky Aromatic Groups | Favored for activity | researchgate.net |
Positional Effects of the Furan (B31954) Moiety
The position of the furan moiety on the quinoline ring is a critical determinant of biological activity. Studies comparing different isomers have shown significant variations in potency. For example, heteroaryl substitutions at the C-2 position of the quinoline ring can increase lipophilicity and DNA binding properties, which are often required for enhanced anticancer activity. biointerfaceresearch.com In a study comparing different cytotoxic isomers, tricyclic 4-(phenylamino)furo[2,3-b]quinolines (where the furan is fused to the quinoline) were found to be more cytotoxic than their corresponding 2-(furan-2-yl)-4-(phenylamino)quinoline isomers. nih.gov This suggests that a more rigid, fused ring system can lead to more potent biological effects, highlighting the importance of the spatial arrangement between the two heterocyclic systems. nih.gov
Influence of the Methanol (B129727) Group and its Potential Derivatization
The (hydroxymethyl) group at the C-7 position of the quinoline ring is a key functional group that can significantly influence the molecule's pharmacological properties. This group can participate in hydrogen bonding interactions with biological targets, acting as both a hydrogen bond donor and acceptor. researchgate.net The antioxidant properties of some hydroxymethyl-furan compounds, for instance, are partly attributed to the ability of this group to provide a site for hydrogen donation to neutralize free radicals. researchgate.net
Derivatization of the methanol group offers a versatile strategy for modulating the compound's physicochemical properties and biological activity. Potential modifications include:
Esterification: Converting the alcohol to an ester could improve membrane permeability and create a prodrug that is hydrolyzed in vivo to release the active parent compound.
Etherification: Formation of an ether could alter the compound's lipophilicity and steric profile, potentially leading to improved target binding.
Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid introduces new functional groups with different chemical properties. A carboxyl group, for example, could form strong ionic interactions with target proteins, as has been suggested for other 4-carboxyquinoline derivatives. nih.gov
Role of Furan Ring Substitutions on Pharmacological Profiles
The furan ring is not merely a passive component of the hybrid molecule; its substitution pattern plays an active role in defining the pharmacological profile. researchgate.net Even slight modifications to the substituents on the furan nucleus can lead to distinguishable differences in biological activity. researchgate.net Furan and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects. researchgate.netwisdomlib.org
Introducing substituents onto the furan ring can modulate the electronic and steric properties of the entire molecule. For example, in a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety, the nature of the substituent on the furan ring was critical for antiproliferative activity. mdpi.com By adding electron-donating or electron-withdrawing groups, medicinal chemists can alter the molecule's ability to interact with specific biological targets, thereby fine-tuning its potency and selectivity. utripoli.edu.ly
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological efficacy of novel compounds and guiding rational drug design. researchgate.net For furan-quinoline derivatives, QSAR studies can establish a mathematical correlation between the physicochemical properties of the molecules and their observed biological activities.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly useful. These models analyze the steric, electrostatic, and hydrophobic fields of a series of aligned molecules to identify the key structural features that are critical for activity. sciengine.comnih.gov For instance, a QSAR study on diacyl-hydrazine derivatives containing furan rings revealed that electrostatic and hydrophobic properties were significant for their biological activity. sciengine.com
By developing robust QSAR models for (4-(Furan-2-yl)quinolin-7-yl)methanol analogues, researchers can:
Predict the activity of yet-to-be-synthesized compounds.
Identify regions of the molecule where modifications are likely to increase potency.
Gain a deeper understanding of the interactions between the compounds and their biological target.
These models serve as invaluable tools for optimizing lead compounds and accelerating the development of new therapeutic agents with improved efficacy. researchgate.netsciengine.com
Molecular Mechanism of Action and Target Identification
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
In silico molecular docking studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a biological target. For analogues of (4-(Furan-2-YL)quinolin-7-YL)methanol, these studies have identified several potential protein targets, primarily protein kinases involved in carcinogenic pathways and enzymes crucial for pathogen survival. nih.govresearchgate.netresearchgate.net
Molecular docking simulations of quinoline-based compounds consistently reveal a range of non-covalent interactions that stabilize the ligand-protein complex. The quinoline (B57606) ring, being an aromatic system, frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the receptor's binding site. nih.govijper.org
For instance, studies on quinoline-based inhibitors targeting the c-Met kinase domain show π-π stacking between the quinoline ring and Tyr1159. nih.gov Similarly, docking studies of furan-azetidinone hybrids against E. coli enoyl reductase identified key pi-pi stacking interactions with Phenylalanine (PHE 94) and Tyrosine (TYR 146) residues. ijper.org
Docking studies have successfully identified key amino acid residues that are essential for the binding of quinoline-furan analogues to various enzymes. In the context of anticancer activity, several kinase domains have been explored. For c-Met kinase, residues such as Tyrosine (Tyr1159) and Methionine (Met1160) are pivotal, with the quinoline nitrogen forming a hydrogen bond with Met1160. nih.gov In PI3Kα, the quinoline core is noted to form a hydrogen bond with the backbone of Valine (Val851), an interaction also observed with ATP. nih.gov
In anti-inflammatory research, docking of quinoline-based furanones into the active site of Cyclooxygenase-2 (COX-2) revealed hydrogen bonding interactions with Arginine (Arg95) and Aspartic Acid (Asp254). researchgate.net For antibacterial targets, studies with S. aureus DNA-gyrase have highlighted interactions with specific residues at the fluoroquinolone binding site. researchgate.net This collective data suggests that the specific interactions and key residues are highly dependent on the topology and chemical environment of the target protein's active site.
Table 1: Summary of Molecular Docking Interactions for Quinoline-Furan Analogues
| Compound Class | Biological Target | Key Interacting Amino Acid Residues | Type of Interactions Observed |
| Quinoline Derivatives | c-Met Kinase | Tyr1159, Met1160, Ala1226 | π-π stacking, Hydrogen bonding |
| Imidazo[4,5-c]quinolines | PI3Kα | Val851, Ser774, Asp933 | Hydrogen bonding |
| Quinoline-based Furanones | COX-2 | Arg95, Asp254 | Hydrogen bonding |
| Furan-azetidinone Hybrids | E. coli Enoyl Reductase | Phe94, Tyr146 | π-π stacking |
| Quinoline-Furanone Hybrids | P. falciparum Lactate (B86563) Dehydrogenase (PfLDH) | Not specified | Favorable binding affinity |
| Quinoline Amino Acids | S. aureus DNA-gyrase | Not specified | π-π stacking, Hydrogen bonds, Salt bridges |
Exploration of Biological Pathways Modulated by this compound Analogues
Based on the identified biological targets, analogues of this compound are predicted to modulate several critical biological pathways.
Carcinogenic Signaling Pathways : A significant body of research points to the role of quinoline derivatives as inhibitors of key signaling cascades involved in cancer progression. nih.govorientjchem.orgresearchgate.net By targeting receptor tyrosine kinases (RTKs) such as c-Met and Epidermal Growth Factor Receptor (EGFR), these compounds can disrupt downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR. nih.gov These pathways are fundamental regulators of cell proliferation, survival, angiogenesis, and metastasis. Some quinoline hybrids have also been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis through caspase activation. researchgate.net
Antimalarial Mechanisms : The quinoline scaffold is the backbone of many antimalarial drugs. Its analogues, including quinoline-furan hybrids, are known to interfere with the parasite's heme detoxification process in the food vacuole. researchgate.net This inhibition leads to the buildup of toxic free heme, which kills the parasite. Additionally, some hybrids have been designed to inhibit parasite-specific enzymes, such as Plasmodium falciparum lactate dehydrogenase (PfLDH), disrupting its energy metabolism. researchgate.net
Inflammatory Pathways : The predicted interaction of quinoline-furanone analogues with COX-2 suggests a potential role in modulating the inflammatory response. nih.govresearchgate.net COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that act as mediators of inflammation. Inhibition of this enzyme is a well-established mechanism for anti-inflammatory drugs.
Mechanistic Insights from Comparative Studies with Known Bioactive Compounds
The potential mechanisms of this compound can be further understood by comparing its structure and predicted interactions with those of well-established drugs.
Comparison with Kinase Inhibitors : The core quinoline structure is present in several FDA-approved kinase inhibitors used in cancer therapy, such as Lenvatinib , Cabozantinib , and Bosutinib . nih.govmdpi.comnih.gov For example, Cabozantinib and the related compound Foretinib are potent inhibitors of the c-Met kinase. nih.gov Docking studies reveal that these molecules occupy the ATP-binding site, with the quinoline ring playing a crucial role in anchoring the drug through hydrogen bonds and π-π stacking, a mechanism highly plausible for this compound and its analogues. nih.gov
Comparison with Antimalarial Drugs : The 4-substituted quinoline scaffold is the defining feature of Chloroquine , a cornerstone drug for malaria treatment for decades. biointerfaceresearch.com Chloroquine's primary mechanism is the inhibition of hemozoin biocrystallization in the malaria parasite. researchgate.net Given the structural similarity, quinoline-furan hybrids are often evaluated for this same mechanism, suggesting a shared mode of action. researchgate.net
Future Perspectives in the Research of 4 Furan 2 Yl Quinolin 7 Yl Methanol
Design and Synthesis of Advanced Analogues with Enhanced Bioactivity
The future development of (4-(Furan-2-YL)quinolin-7-YL)methanol as a potential therapeutic agent hinges on the design and synthesis of advanced analogues with improved biological activity. researchgate.net Structure-Activity Relationship (SAR) studies will be pivotal in understanding how modifications to the core scaffold influence its therapeutic effects. frontiersin.orgresearchgate.net Key areas for synthetic modification include:
Substitution on the Quinoline (B57606) and Furan (B31954) Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on both the quinoline and furan rings can significantly modulate the compound's electronic and steric properties, potentially leading to enhanced target binding and improved pharmacokinetic profiles. mdpi.comnih.gov
Modification of the Methanol (B129727) Group: The hydroxyl group of the methanol substituent offers a prime site for modification. Esterification, etherification, or replacement with other functional groups (e.g., amines, amides, or carboxylic acids) could lead to analogues with altered solubility, metabolic stability, and bioactivity.
Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore the impact of heteroatom substitution on biological activity. nih.gov Similarly, the quinoline core could be modified to an isoquinoline (B145761) or other related bicyclic systems. researchgate.net
These synthetic endeavors will generate a library of novel compounds for biological screening, providing valuable data for establishing robust SAR models. researchgate.net
Integration of Rational Drug Design Principles
To move beyond traditional trial-and-error approaches, the principles of rational drug design will be instrumental in the efficient discovery of potent analogues of this compound. nih.govmdpi.com This involves a targeted approach based on a deep understanding of the molecular interactions between the compound and its biological target.
Key rational design strategies include:
Target Identification and Validation: The first crucial step is to identify and validate the specific biological target(s) of the quinoline-furan-methanol scaffold. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.
Computational Modeling: Once a target is identified, computational tools like molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of newly designed analogues. mdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. africansciencegroup.com
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to virtually screen large compound libraries for new hits.
The integration of these computational methods will facilitate a more focused and efficient drug discovery process. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. africansciencegroup.comnih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. mdpi.com For the quinoline-furan-methanol scaffold, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms, particularly deep neural networks, can be trained on existing data to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogues. nih.govastrazeneca.com This can significantly accelerate the lead optimization process.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with the desired target profile, it can generate novel quinoline-furan-methanol derivatives that are predicted to have high efficacy and favorable drug-like properties.
Reaction Prediction and Synthesis Planning: AI tools can also assist in the synthetic process by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. researchgate.net This can help chemists to more efficiently synthesize the designed compounds.
The application of AI and ML promises to significantly shorten the timeline and reduce the costs associated with discovering and developing new drugs based on the this compound scaffold. africansciencegroup.com
Exploration of Novel Therapeutic Areas for Quinoline-Furan-Methanol Scaffolds
The broad spectrum of biological activities associated with quinoline and furan derivatives suggests that the this compound scaffold could have therapeutic potential in a wide range of diseases. nih.govutripoli.edu.ly While initial research may focus on a specific therapeutic area, it is crucial to explore other potential applications.
Some promising therapeutic areas for investigation include:
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and cell cycle progression. nih.govresearchgate.net The quinoline-furan-methanol scaffold should be screened against a diverse panel of cancer cell lines to assess its potential as an anticancer agent. researchgate.netnih.gov
Antimicrobial Activity: Both quinoline and furan moieties are found in compounds with significant antibacterial, antifungal, and antiviral properties. utripoli.edu.lynih.gov Given the growing threat of antimicrobial resistance, the development of new antimicrobial agents is a global health priority. rsc.org
Anti-inflammatory Activity: Certain quinoline-furan hybrids have shown promising anti-inflammatory effects. nih.govresearchgate.net The this compound scaffold could be evaluated in various in vitro and in vivo models of inflammation.
Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Exploring the neuroprotective effects of this scaffold could open up new avenues for therapeutic intervention.
A systematic screening of the this compound scaffold and its analogues across these and other therapeutic areas will be essential to fully realize its therapeutic potential.
Q & A
Q. What are the standard synthetic protocols for (4-(Furan-2-YL)quinolin-7-YL)methanol?
The synthesis typically involves reducing a quinoline-4-carboxylic acid derivative to the corresponding alcohol. A validated method includes:
- LiAlH₄ reduction : Reacting the precursor (e.g., 2-(4-methylthiophenyl)quinoline-4-carboxylic acid) with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
- Hydrolysis : Quenching excess LiAlH₄ with dilute HCl, followed by solvent removal and crystallization (e.g., using ether/hexane mixtures) to isolate the methanol derivative .
- Characterization : Confirmation via ¹H NMR (e.g., δ 4.8 ppm for -CH₂OH), IR (O-H stretch ~3300 cm⁻¹), and LCMS (m/z matching theoretical molecular ion) .
Q. How is the compound purified after synthesis?
Purification often employs recrystallization (e.g., ether/hexane) to remove unreacted starting materials and byproducts. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane gradient) may optimize separation. Purity is confirmed by elemental analysis (C, H ±0.4% of theoretical values) and consistent spectroscopic data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Key variables include:
- Temperature control : Maintaining 0–5°C during LiAlH₄ addition minimizes side reactions (e.g., over-reduction or decomposition) .
- Solvent choice : Anhydrous THF ensures LiAlH₄ reactivity while stabilizing intermediates.
- Catalyst alternatives : Testing NaBH₄/CeCl₃ or other selective reductants may improve stereochemical outcomes .
- Inert atmosphere : Rigorous N₂ purging prevents oxidation of sensitive intermediates .
Q. How are contradictions in spectroscopic data resolved during structural confirmation?
Discrepancies between expected and observed data (e.g., NMR splitting patterns) are addressed by:
- Multi-technique validation : Cross-referencing IR (functional groups), HRMS (exact mass), and ¹³C NMR (carbon environment) .
- Computational modeling : DFT calculations predict NMR chemical shifts or coupling constants to validate assignments .
- Byproduct analysis : LCMS or TLC identifies impurities (e.g., incomplete reduction products) that may skew data .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
While current evidence focuses on synthesis, SAR can be explored via:
- Derivatization : Modifying the furan or quinoline moieties (e.g., halogenation, methylation) to assess biological activity changes .
- In vitro assays : Testing antimicrobial or anticancer activity using cell viability assays (e.g., MTT) or enzyme inhibition studies .
- Molecular docking : Simulating interactions with target proteins (e.g., kinases) to predict binding affinity and mechanistic pathways .
Data Contradiction Analysis
Q. How to address inconsistent elemental analysis results post-synthesis?
- Sample homogeneity : Ensure crystallization removes all solvent residues (e.g., via TGA or Karl Fischer titration).
- Alternative analytical methods : Use X-ray crystallography for absolute structural confirmation if microanalysis discrepancies persist .
- Reaction monitoring : In-situ FTIR or HPLC tracks reaction progress to identify incomplete steps .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
